molecular formula C11H8ClNO B12893586 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 88075-88-1

1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B12893586
CAS No.: 88075-88-1
M. Wt: 205.64 g/mol
InChI Key: OFTTZCFUKRMBIB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 4-chlorobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: 1-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Chlorophenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure with a bromine atom instead of chlorine.

    1-(4-Methylphenyl)-1H-pyrrole-3-carbaldehyde: Similar structure with a methyl group instead of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the chlorophenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorine atom enhances the compound’s electrophilicity, making it more reactive in certain chemical transformations compared to its analogs.

Properties

CAS No.

88075-88-1

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H8ClNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H

InChI Key

OFTTZCFUKRMBIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=O)Cl

Origin of Product

United States

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